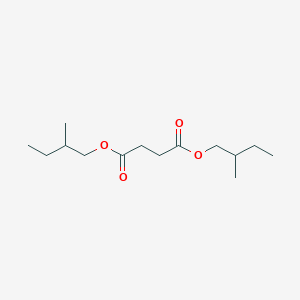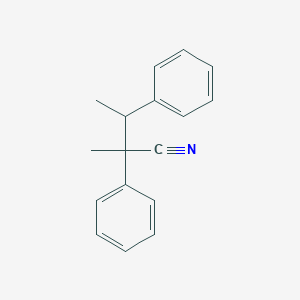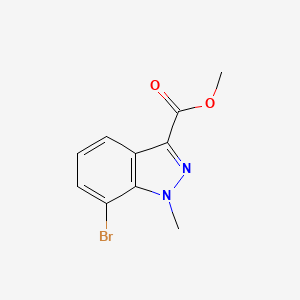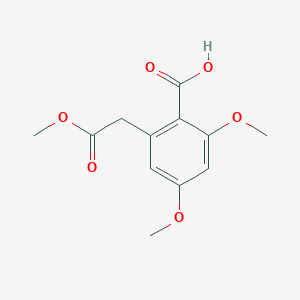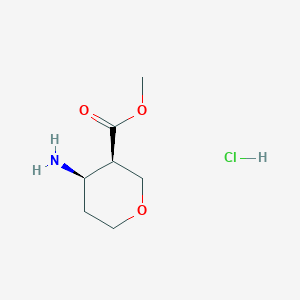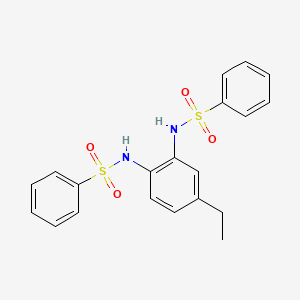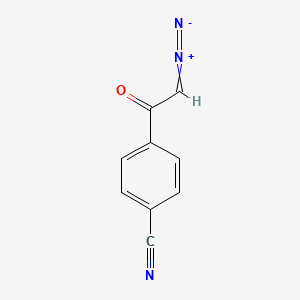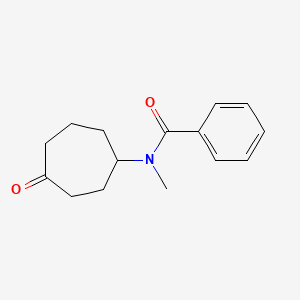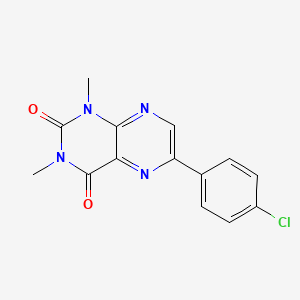
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is a heterocyclic compound that belongs to the pteridine family. This compound is characterized by the presence of a chlorophenyl group attached to the pteridine core, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione typically involves the condensation of 4-chloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro-pteridine derivatives.
Substitution: Various substituted pteridine derivatives depending on the nucleophile used.
科学研究应用
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways, leading to changes in cellular processes and responses.
相似化合物的比较
Similar Compounds
- 6-(4-Bromophenyl)-1,3-dimethyl-pteridine-2,4-dione
- 6-(4-Methylphenyl)-1,3-dimethyl-pteridine-2,4-dione
- 6-(4-Fluorophenyl)-1,3-dimethyl-pteridine-2,4-dione
Uniqueness
6-(4-Chlorophenyl)-1,3-dimethyl-pteridine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern influences its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
61999-39-1 |
|---|---|
分子式 |
C14H11ClN4O2 |
分子量 |
302.71 g/mol |
IUPAC 名称 |
6-(4-chlorophenyl)-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C14H11ClN4O2/c1-18-12-11(13(20)19(2)14(18)21)17-10(7-16-12)8-3-5-9(15)6-4-8/h3-7H,1-2H3 |
InChI 键 |
NUXGTARJBBLEJJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=C(N=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




